

Application Notes: SYBR Green I in Viral RNA Detection

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Compound of Interest

Compound Name: Green 1

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High-Sensitivity Viral RNA Detection Using SYBR Green I-Based One-Step RT-qPCR

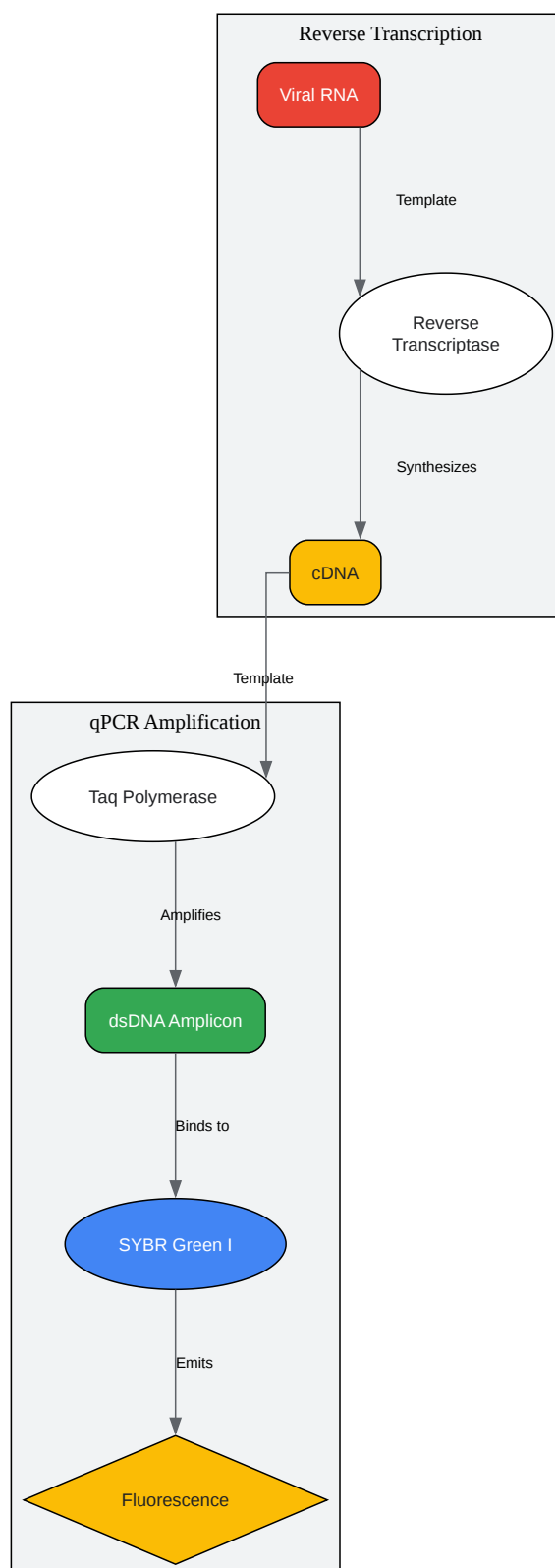
Introduction

Real-time reverse transcription quantitative PCR (RT-qPCR) is a cornerstone of molecular diagnostics for the detection and quantification of viral RNA. Among the various detection chemistries, SYBR Green I offers a cost-effective, simple, and highly sensitive method for this purpose. SYBR Green I is an intercalating dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA). This property allows for the real-time monitoring of the accumulation of PCR products. The one-step RT-qPCR format, which combines reverse transcription and qPCR in a single tube, is particularly advantageous for viral RNA detection as it simplifies the workflow and reduces the risk of contamination.^{[1][2]}

Mechanism of Detection

The detection principle of SYBR Green I-based RT-qPCR is straightforward. The process begins with the reverse transcription of the viral RNA template into complementary DNA (cDNA). Subsequently, the cDNA is amplified through PCR. SYBR Green I dye, present in the reaction mixture, intercalates into the newly synthesized dsDNA amplicons. This binding results in a substantial increase in the fluorescence of the dye, which is measured at the end of each PCR cycle. The fluorescence intensity is directly proportional to the amount of dsDNA present, allowing for the quantification of the viral RNA in the original sample. A critical step following

amplification is the melt curve analysis, which is essential to verify the specificity of the amplified product, as SYBR Green I binds to any dsDNA, including non-specific products and primer-dimers.[3][4]



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Mechanism of SYBR Green I-based viral RNA detection.

Quantitative Data Summary

The performance of SYBR Green I-based RT-qPCR assays for the detection of various RNA viruses is summarized in the table below. The data highlights the high sensitivity and efficiency of this method.

Virus	Target Gene/Region	Limit of Detection (LOD)	Amplification Efficiency	Reference(s)
SARS-CoV-2	ORF1b-nsp14	50 copies/reaction	99.77%	[5]
SARS-CoV-2	N gene	250 copies/reaction	102.56%	[5]
Bovine Coronavirus	Nucleocapsid (N)	1.17×10^{-3} TCID ₅₀ or 10 ³ plasmid copies/reaction	Not specified	[3]
Ross River Virus	E2 gene	100 RNA copies/reaction	Not specified	[6]
Watermelon silver mottle virus	Nucleocapsid (N)	5.6×10^3 DNA copies/reaction	91.9%	[7]
Porcine reproductive and respiratory syndrome virus	Not specified	Not specified	Not specified	[8]
West Nile Virus	Envelope (env)	Comparable to TaqMan assay (0.1 PFU/ml)	Identical to TaqMan assay	[9]
Nervous Necrosis Virus	Not specified	8.8 TCID ₅₀ /mL (average); 16.3 genome copies/mL (purified virus)	Not specified	[10]

Experimental Protocols

One-Step SYBR Green I RT-qPCR Protocol

This generalized protocol outlines the key steps for the detection of viral RNA using a one-step SYBR Green I RT-qPCR assay. It is recommended to use a commercial one-step RT-qPCR kit and follow the manufacturer's instructions, as component concentrations may vary.

1. Reagent Preparation (on ice):

- Thaw all components of the one-step RT-qPCR kit (e.g., 2x One-Step SYBR Green Mix, Enzyme Mix), primers, and RNA template on ice.
- Gently vortex and briefly centrifuge the components to collect the contents at the bottom of the tube. Keep the SYBR Green Mix protected from light.
- Prepare a master mix by combining the 2x One-Step SYBR Green Mix, forward primer, reverse primer, enzyme mix, and nuclease-free water. The volume of each component should be calculated based on the number of reactions plus a 10% excess to account for pipetting errors.

2. Reaction Setup:

- Aliquot the master mix into individual PCR tubes or wells of a PCR plate.
- Add the template RNA to each reaction tube/well. For negative controls, add nuclease-free water instead of the template.
- Seal the tubes or plate, briefly centrifuge to collect the contents, and place them in the real-time PCR instrument.

Example Reaction Setup (20 μ L total volume):

Component	Volume (μL)	Final Concentration
2x One-Step SYBR Green Mix	10	1x
Forward Primer (10 μM)	0.4 - 0.8	200 - 400 nM
Reverse Primer (10 μM)	0.4 - 0.8	200 - 400 nM
One-Step Enzyme Mix	1	1x
Template RNA (1 pg - 1 μg)	X	Variable
Nuclease-free H ₂ O	to 20	-

3. Real-Time PCR Cycling and Data Acquisition:

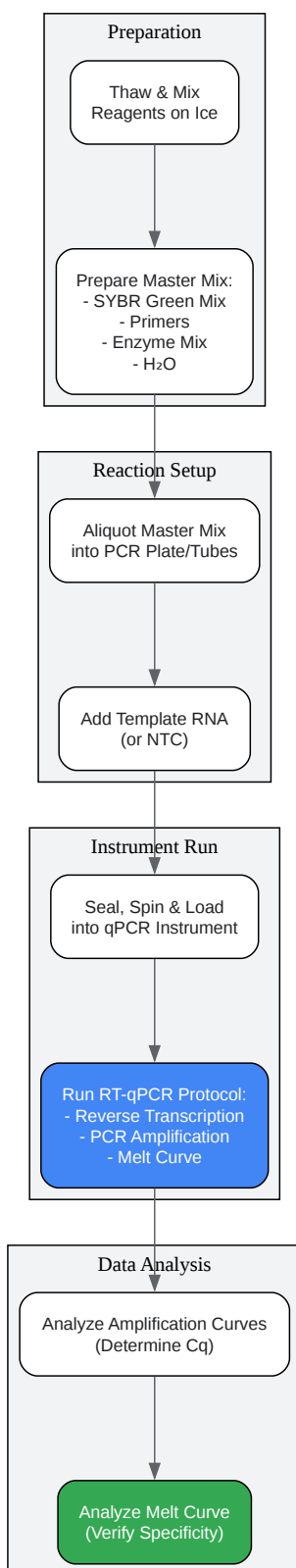
- Program the real-time PCR instrument with the appropriate cycling conditions. These may need to be optimized for specific primers and targets.

Typical Cycling Protocol:

Stage	Step	Temperature (°C)	Time	Cycles
1. Reverse Transcription	-	50	3 - 10 min	1
2. Pre-denaturation	-	95	5 min	1
3. PCR Amplification	Denaturation	95	10 - 15 sec	40-45
Annealing/Extension	60	30 - 60 sec		
4. Melt Curve Analysis	-	60 - 95	Stepwise increase	1

4. Data Analysis:

- Analyze the amplification curves and determine the quantification cycle (Cq) values for each sample.
- Examine the melt curve to verify the specificity of the amplified product. A single, sharp peak at the expected melting temperature (T_m) indicates a specific product. The presence of multiple peaks suggests non-specific amplification or primer-dimers.

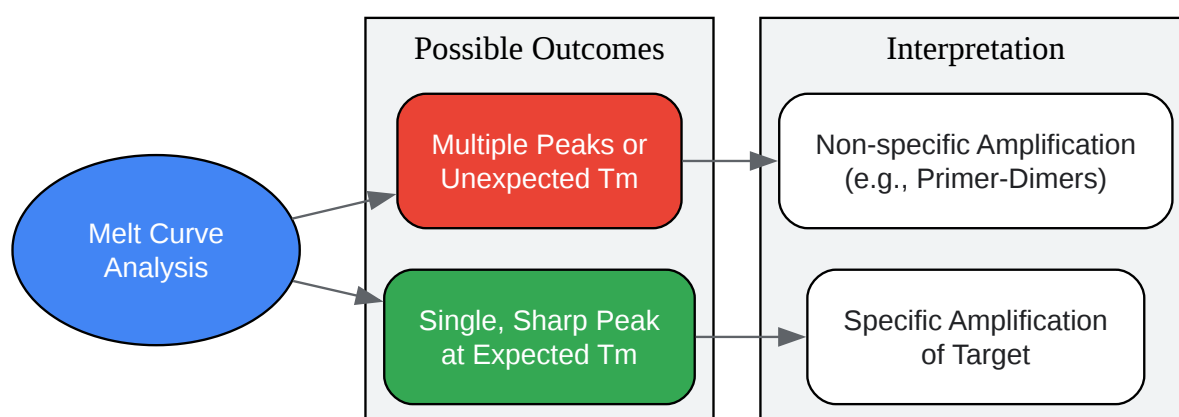


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One-Step SYBR Green I RT-qPCR workflow.

Specificity Verification with Melt Curve Analysis

A key disadvantage of SYBR Green I is its ability to bind to any dsDNA, which can lead to the detection of non-specific products.[3] Therefore, a melt curve analysis is a mandatory step to ensure the specificity of the assay. After the PCR cycles are complete, the temperature is gradually increased, and the fluorescence is continuously measured. As the dsDNA denatures (melts) into single strands, the SYBR Green I is released, causing a sharp decrease in fluorescence. The temperature at which this occurs is the melting temperature (T_m), which is characteristic of the amplicon's length and GC content. A single peak in the melt curve indicates a single, specific PCR product.



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Logic of specificity verification by melt curve analysis.

Conclusion

SYBR Green I-based one-step RT-qPCR is a powerful tool for the sensitive and rapid detection of viral RNA. Its simple workflow and cost-effectiveness make it suitable for a wide range of research and diagnostic applications.[6][11] However, careful primer design and mandatory melt curve analysis are crucial to ensure the specificity and reliability of the results.[3][4][7]

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